
Cyclopropane, pentafluoro(heptafluoropropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, pentafluoro(heptafluoropropoxy)- is a chemical compound with the molecular formula C₆F₁₂O This compound is part of the cyclopropane family, which is known for its unique three-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, pentafluoro(heptafluoropropoxy)- typically involves the reaction of a cyclopropane derivative with a fluorinated alcohol under specific conditions. One common method is the reaction of cyclopropyl bromide with heptafluoropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of fluorinated reagents and solvents in a controlled environment is crucial to avoid contamination and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, pentafluoro(heptafluoropropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Cyclopropane, pentafluoro(heptafluoropropoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential as a fluorinated drug candidate with improved metabolic stability.
Industry: Utilized in the development of high-performance materials and coatings due to its chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of cyclopropane, pentafluoro(heptafluoropropoxy)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds or dipole-dipole interactions, affecting the compound’s reactivity and stability. The pathways involved often include nucleophilic attack on the cyclopropane ring or the ether linkage, leading to ring-opening or substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Hexafluoropropylene oxide: A fluorinated compound with similar applications in materials science.
Perfluorocyclopropane: A fully fluorinated cyclopropane derivative.
Uniqueness
Cyclopropane, pentafluoro(heptafluoropropoxy)- is unique due to its combination of a cyclopropane ring and a heptafluoropropoxy group, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and inert materials.
Propiedades
Número CAS |
131393-36-7 |
|---|---|
Fórmula molecular |
C6F12O |
Peso molecular |
316.04 g/mol |
Nombre IUPAC |
1,1,2,2,3-pentafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)cyclopropane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(1,13)19-6(17,18)3(11,12)5(14,15)16 |
Clave InChI |
RJSVUIOGIUOVCW-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C1(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)

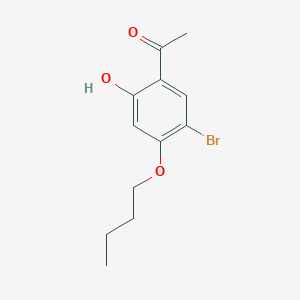
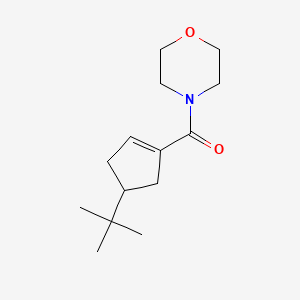
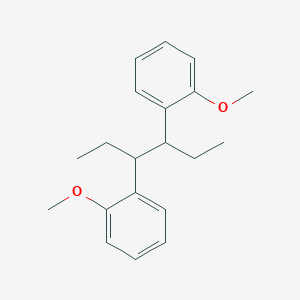
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
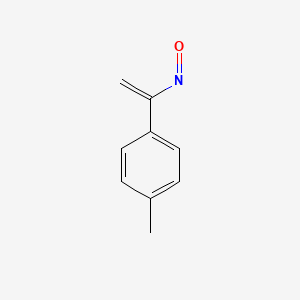
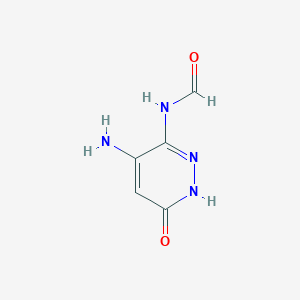
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
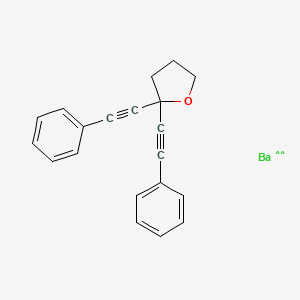
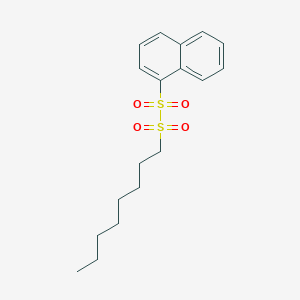
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)
